molecular formula C16H15ClFNOS B2669364 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1796960-69-4

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2669364
CAS No.: 1796960-69-4
M. Wt: 323.81
InChI Key: QRJKLLZUOAEGAP-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound that features a combination of chloro, fluoro, cyclopropyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chloro-6-fluoroaniline with cyclopropylamine to form an intermediate compound.

    Acylation: The intermediate is then subjected to acylation using thiophen-3-ylmethyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(furan-3-ylmethyl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of both cyclopropyl and thiophene groups, which confer distinct chemical and biological properties. This combination of functional groups can lead to enhanced reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19(12-4-5-12)9-11-6-7-21-10-11/h1-3,6-7,10,12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJKLLZUOAEGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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